2-aminothiazol-4-ol
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Overview
Description
2-aminothiazol-4-ol is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and hydroxyl groups in the thiazole ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazol-4-ol can be achieved through several methods. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . This reaction typically requires 24 hours and is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-aminothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
2-aminothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminothiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, in its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In anticancer applications, it may induce apoptosis in cancer cells by interacting with DNA and inhibiting key signaling pathways .
Comparison with Similar Compounds
2-Aminothiazole: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and biological activity.
4-Hydroxythiazole: Lacks the amino group, which can influence its chemical properties and applications.
2-Amino-5-chlorothiazole: Contains a chlorine atom, which can enhance its antimicrobial activity but may also increase toxicity.
Uniqueness: 2-aminothiazol-4-ol is unique due to the presence of both amino and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
2-amino-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZWGFKUMPOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991863 |
Source
|
Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-26-1 |
Source
|
Record name | 7146-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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